Phytosphingosine acetamide
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Overview
Description
N-Acetyl phytosphingosine is a bioactive semisynthetic sphingolipid that inhibits formyl peptide-induced oxidant release (IC50 = 0.38 µM) in suspended polymorphonuclear cells. It increases COX-2 protein levels 15-fold through ERK signaling. It induces death of keratinocytes (20% viability) with an ED50 value of 30 µM, the same concentration at which 35% of cells in a TUNEL assay are apoptotic. N-Acetyl phytosphingosine also has antiproliferative effects in CHO cells, with greater than 80% cytotoxicity achieved at a concentration of 20 µM, and induces internucleosomal DNA fragmentation. In addition, it inhibits the activation of phospholipase D (PLD) mediated by muscarinic acetylcholine receptors in vitro.
Scientific Research Applications
Skin Inflammation and Dermatitis Treatment Phytosphingosine derivatives have demonstrated potential in treating skin inflammation and chronic inflammatory skin diseases like psoriasis. They exhibit anti-inflammatory and antipsoriatic activities by inhibiting signaling pathways such as NF-κB, JAK/STAT, and MAPK in keratinocytes and mice models (Kim et al., 2014).
Enhancement of Skin Moisture Phytosphingosine has been shown to enhance skin moisture by stimulating the biosynthesis and degradation of filaggrin, leading to the formation of natural moisturizing factors (NMF) in human skin. This effect is achieved through the increased expression of essential keratinocyte differentiation genes (Choi et al., 2017).
Skin Penetration and Drug Delivery Phytosphingosine's ability to interact with lipid structures in the skin makes it a promising compound in skincare formulations. Its incorporation in liposomes has shown significant skin retention, suggesting its potential in enhancing the delivery of active substances through the skin (Hasanovic et al., 2010).
Neuroprotective and Memory Enhancement Phytoceramide, derived from phytosphingosine, has shown neuroprotective activity and the ability to ameliorate memory impairment in models of neurodegenerative diseases. This suggests its potential therapeutic application in conditions like Alzheimer's disease (Jung et al., 2011).
Cancer Treatment and Radiosensitivity Phytosphingosine, in combination with ionizing radiation, has been found to enhance apoptotic cell death in radiation-resistant cancer cells. This effect is mediated through the induction of reactive oxygen species and nuclear translocation of apoptosis-inducing factor (AIF) (Park et al., 2005).
Antibacterial and Antifungal Activities Phytosphingosine demonstrates antibacterial and antifungal activities, making it a potential ingredient for oral rinses and in the treatment of infections. Its ability to inhibit the growth of bacterial strains and induce apoptotic cell death in human cancer lines has been highlighted in studies (Oh et al., 2007).
Anti-Melanogenic Activity Phytosphingosine exhibits anti-melanogenic activity by modulating the microphthalmia-associated transcription factor (MITF) signaling pathway. This suggests its use as an effective melanogenesis inhibitor in melanocytes (Jang et al., 2017).
Treatment of Glucose Intolerance Phytosphingosine has been found to improve diet-induced glucose intolerance in mice, suggesting its potential therapeutic application in managing conditions like type 2 diabetes (Murakami et al., 2013).
Properties
CAS No. |
21830-28-4 |
---|---|
Molecular Formula |
C20H41NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1 |
InChI Key |
SZUJJDLBXJCDNT-ZCNNSNEGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C)O)O |
SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |
21830-28-4 | |
Synonyms |
N-acetylphytosphingosine NAPS compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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